2-(3-Chloro-phenyl)-ethylamine hydrochloride
Overview
Description
This would involve providing a brief overview of the compound, including its molecular formula, molar mass, and structural formula. It may also include information on its appearance and state at room temperature.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Antidepressant Activity
One research study focused on the synthesis and evaluation of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, highlighting their potential antidepressant activity. These derivatives were tested in rodent models for their ability to inhibit neurotransmitter uptake and displayed promising results as potential antidepressants. Venlafaxine, a compound related to 2-(3-Chloro-phenyl)-ethylamine hydrochloride, is currently undergoing clinical evaluation for its antidepressant properties (Yardley et al., 1990).
σ1 Ligand Discovery
Another study presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride. This research aimed to discover potent and selective σ1 ligands, which are of interest for their therapeutic potential in neurodegenerative diseases and psychiatric disorders. The study identified several compounds with high σ1 affinity, suggesting their utility in further pharmacological applications (Nakazato et al., 1999).
Dopamine Receptor Ligands
Research into 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives explored their use as dopamine (DA) receptor ligands. The study synthesized and evaluated the affinity of these compounds for DA receptors, aiming to discover new therapeutics for disorders related to dopaminergic dysfunction. This research contributes to understanding the pharmacophore for DA receptor interaction and offers insights into the design of novel DA receptor ligands (Claudi et al., 1992).
Orthometalation Chemistry
In the field of organometallic chemistry, one study discussed the orthopalladation of primary benzylamines and (2-Phenylethyl)amine, highlighting the chemical versatility of these compounds in forming orthometalated complexes. This research provides valuable knowledge for the development of catalysis and synthetic methodologies, demonstrating the utility of 2-(3-Chloro-phenyl)-ethylamine hydrochloride and its derivatives in creating complex organometallic structures (Vicente et al., 1997).
Impurity Profile and Drug Development
Another study focused on the impurity profile of Venlafaxine hydrochloride, a phenyl ethylamine derivative used for treating depression. This research is crucial for the pharmaceutical development process, ensuring the safety and efficacy of drug substances by identifying and characterizing potential impurities (Saravanan et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve discussing potential future research directions, such as studying the compound’s potential uses, improving its synthesis, or studying its mechanism of action in more detail.
properties
IUPAC Name |
2-(3-chlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLICPBNLTAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-phenyl)-ethylamine hydrochloride | |
CAS RN |
89042-13-7 | |
Record name | Benzeneethanamine, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89042-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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